![molecular formula C12H11NOS2 B3038098 3-Cinnamoylthiazolidine-2-thione CAS No. 74058-65-4](/img/structure/B3038098.png)
3-Cinnamoylthiazolidine-2-thione
Overview
Description
Synthesis Analysis
The synthesis of 3-Cinnamoylthiazolidine-2-thione involves the reaction of cinnamaldehyde (or its derivatives) with thiosemicarbazide. The process typically occurs under mild conditions and yields the desired product. Various synthetic approaches, including multicomponent reactions and green chemistry methods, have been explored to improve yield, purity, and selectivity .
Molecular Structure Analysis
The molecular structure of 3-Cinnamoylthiazolidine-2-thione consists of a thiazolidine ring (containing nitrogen and sulfur atoms) fused with a cinnamoyl group. The cinnamoyl moiety provides aromatic character, while the thiazolidine ring contributes to its pharmacological properties .
Chemical Reactions Analysis
- Thiazolidine Ring Cleavage : Under certain conditions, the C–S bond in the thiazolidine ring can cleave, leading to the formation of other products .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antioxidant Properties
3-Cinnamoylthiazolidine-2-thione demonstrates potent antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative damage makes it valuable in combating oxidative stress-related diseases. Researchers have explored its potential as a natural antioxidant in food preservation and nutraceutical formulations .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for managing chronic inflammatory conditions such as arthritis, colitis, and dermatitis. Its mechanism involves suppressing NF-κB activation and reducing inflammatory mediator production .
Antimicrobial Activity
3-Cinnamoylthiazolidine-2-thione displays antimicrobial effects against bacteria, fungi, and viruses. Researchers have investigated its role in inhibiting bacterial growth, biofilm formation, and fungal pathogens. Its broad-spectrum activity suggests potential applications in pharmaceuticals, cosmetics, and agriculture .
Anti-Cancer Potential
Studies have explored the compound’s anti-cancer properties, particularly its impact on human prostate cancer cell lines. Although further research is needed, initial findings indicate that 3-Cinnamoylthiazolidine-2-thione may interfere with cancer cell proliferation and survival pathways. Its unique chemical structure makes it an intriguing lead compound for drug development .
Hypoglycemic Effects
The compound has attracted attention for its hypoglycemic activity. It may enhance insulin sensitivity and regulate blood glucose levels. Researchers have investigated its potential as an adjunct therapy for diabetes management. Its mode of action involves interactions with glucose transporters and insulin signaling pathways .
Cardiovascular Protection
Preliminary studies suggest that 3-Cinnamoylthiazolidine-2-thione may have cardio-protective effects. It could reduce oxidative stress, inflammation, and endothelial dysfunction, contributing to overall cardiovascular health. Further research is needed to validate its potential in preventing heart diseases .
properties
IUPAC Name |
(E)-3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWILMQOCSTVLI-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=S)N1C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cinnamoylthiazolidine-2-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.